
N'-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline ring, a phenyl group, and a chloro-substituted propenylidene moiety. Its molecular formula is C24H17ClN4O, and it has a molecular weight of approximately 412.87 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation of 2-phenyl-4-quinolinecarbohydrazide with 2-chloro-3-phenyl-2-propenal. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro group in the propenylidene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives with hydrogenated functional groups.
Substitution: Substituted quinoline derivatives with new functional groups replacing the chloro group.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes or by binding to specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
N’-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide can be compared with other similar compounds, such as:
N’-(2-Chloro-3-phenyl-2-propenylidene)nicotinohydrazide: Similar structure but with a nicotinohydrazide moiety instead of a quinoline ring.
N’-(2-Chloro-3-phenyl-2-propenylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide: Contains a pyrazole ring instead of a quinoline ring.
N’-(2-Chloro-3-phenyl-2-propenylidene)-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide: Features a methoxy-naphthyl group in place of the quinoline ring.
These compounds share some structural similarities but differ in their specific functional groups and ring systems, which can lead to variations in their chemical reactivity and biological activities.
Propriétés
Formule moléculaire |
C25H18ClN3O |
|---|---|
Poids moléculaire |
411.9 g/mol |
Nom IUPAC |
N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H18ClN3O/c26-20(15-18-9-3-1-4-10-18)17-27-29-25(30)22-16-24(19-11-5-2-6-12-19)28-23-14-8-7-13-21(22)23/h1-17H,(H,29,30)/b20-15-,27-17+ |
Clé InChI |
FQNKXRZCAOLXES-HCLFYSKESA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)\Cl |
SMILES canonique |
C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


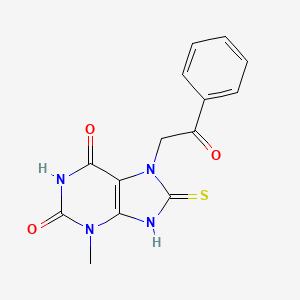



![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide](/img/structure/B11989749.png)
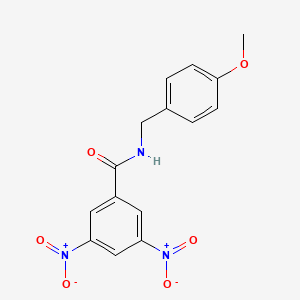
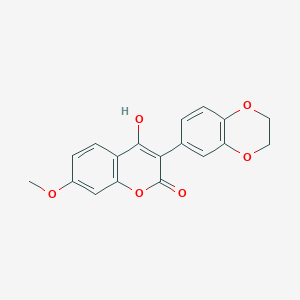
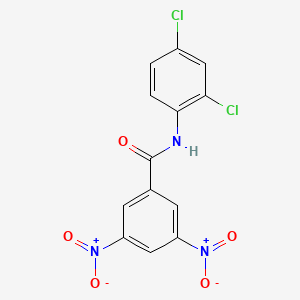
![2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B11989771.png)

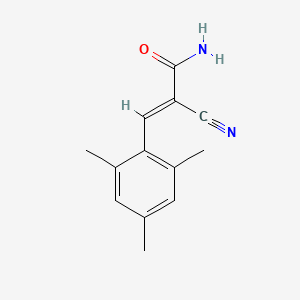
![4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11989799.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11989804.png)
![Butyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B11989810.png)
